Sulfacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 61 °F (NTP, 1992)

4.21e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity Studies

- Mechanism of action: Researchers are investigating the specific mechanisms by which Sulfacetamide inhibits bacterial growth. Studies suggest it disrupts folic acid synthesis, essential for bacterial survival )].

- Combination therapies: Research is exploring the effectiveness of combining Sulfacetamide with other antibiotics to combat resistant bacteria. Studies have shown promise in treating specific infections, like methicillin-resistant Staphylococcus aureus (MRSA) ].

Pharmacokinetic and Pharmacodynamic Studies

- Absorption and penetration: Scientists are studying how Sulfacetamide is absorbed through the skin and eye tissues. This helps determine its effectiveness for topical applications Source: Journal of Ocular Pharmacology and Therapeutics [Journal of Ocular Pharmacology and Therapeutics, Lippincott Williams & Wilkins: ].

- Dosage optimization: Research is ongoing to optimize Sulfacetamide dosage for various applications. This aims to balance efficacy with minimizing side effects Source: International Journal of Dermatology [International Journal of Dermatology, Wiley Online Library: ].

Safety and Resistance Studies

- Allergic reactions: Some research focuses on identifying potential allergic reactions associated with Sulfacetamide use Source: British Journal of Dermatology [British Journal of Dermatology, British Association of Dermatologists: ].

- Antimicrobial resistance: Scientists are monitoring the development of bacterial resistance to Sulfacetamide. This helps guide treatment protocols and develop alternative therapies if needed )].

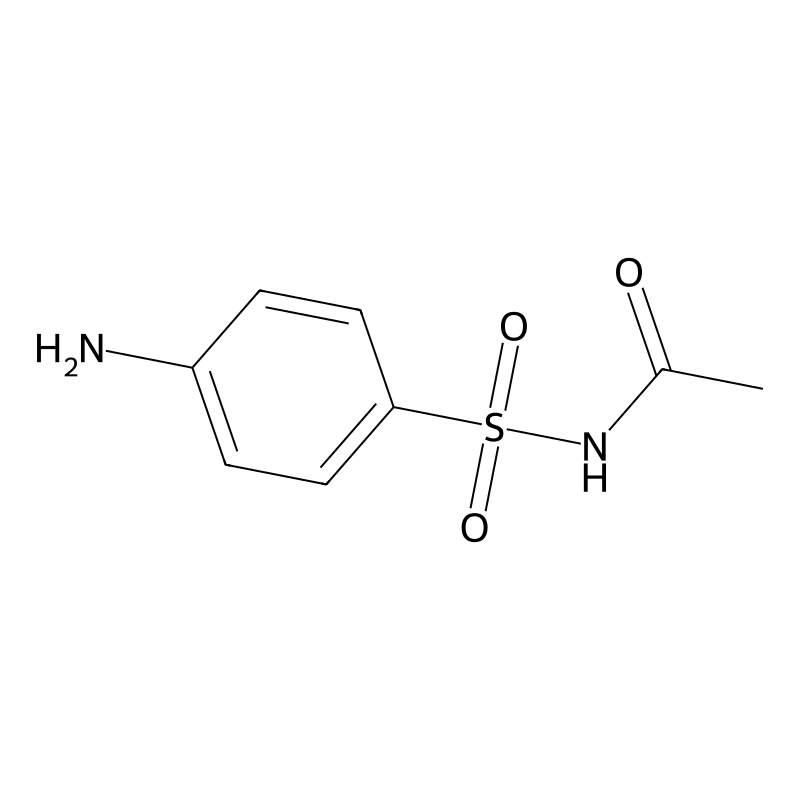

Sulfacetamide, chemically known as N-(4-aminobenzenesulfonyl)acetamide, is a sulfonamide compound that serves primarily as an antimicrobial agent. Its chemical formula is C₈H₁₀N₂O₃S, and it has a molecular weight of approximately 214.24 g/mol. Sulfacetamide functions by inhibiting bacterial growth, specifically targeting the synthesis of folic acid in bacteria through the competitive inhibition of para-aminobenzoic acid (PABA), which is crucial for bacterial proliferation .

In addition to its antimicrobial activity, sulfacetamide can participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, leading to the formation of sulfanilamide and acetic acid .

Sulfacetamide exhibits significant biological activity as an antimicrobial agent. It is effective against a range of Gram-positive and Gram-negative bacteria, making it useful in treating skin conditions like acne, acne rosacea, and seborrheic dermatitis. The mechanism involves inhibiting bacterial growth by obstructing folic acid synthesis, which is essential for nucleic acid production in bacteria .

Sulfacetamide can be synthesized through several methods:

- Direct Alkylation: One common method involves the direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride. This reaction typically requires a base to facilitate the nucleophilic attack on the electrophilic carbon atom .

- Acylation of Sulfanilamide: Another approach includes the acylation of sulfanilamide with acetic anhydride or acetyl chloride, which results in the formation of sulfacetamide .

- Alternative Routes: Various synthetic pathways may also employ different reagents or conditions to optimize yield and purity.

Sulfacetamide is widely employed in medical and pharmaceutical applications:

- Dermatological Treatments: It is used topically for treating acne vulgaris, acne rosacea, and seborrheic dermatitis due to its antibacterial properties .

- Ophthalmology: Sulfacetamide sodium is utilized in ophthalmic solutions for treating bacterial conjunctivitis and other eye infections .

- Combination Therapies: It may be combined with other agents like sulfur to enhance its efficacy as a keratolytic agent, aiding in skin exfoliation and acne treatment .

Studies have indicated that sulfacetamide interacts with various biological systems:

- Drug Interactions: There are documented interactions with other sulfa drugs that may lead to increased risk of hypersensitivity or adverse effects, particularly in patients with known allergies to sulfonamides .

- Effect on Microbial Flora: Research suggests that while sulfacetamide effectively reduces pathogenic bacteria on the skin, it may also impact beneficial microbial flora, necessitating careful consideration during treatment regimens .

Sulfacetamide belongs to a class of compounds known as sulfonamides. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | The parent compound of sulfonamides; used as an antibiotic. |

| Sulfadiazine | C₁₁H₁₂N₄O₂S | Used primarily for treating infections caused by protozoa. |

| Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Commonly used in combination therapies for urinary tract infections. |

| Trimethoprim | C₁₁H₁₃N₃O₃ | Often combined with sulfamethoxazole for synergistic effects against bacterial infections. |

Uniqueness of Sulfacetamide

Sulfacetamide's uniqueness lies in its specific application for dermatological conditions and its dual role as both an antimicrobial and anti-inflammatory agent. Unlike many other sulfonamides that are primarily used systemically or for different types of infections, sulfacetamide's targeted use on the skin makes it particularly valuable in dermatology. Its formulation as a topical agent allows for localized treatment while minimizing systemic side effects typical of oral antibiotics.

Sulfacetamide has been extensively studied through single-crystal X-ray diffraction, revealing significant structural diversity in its crystalline forms. The most notable examples are the polymorphic forms of sulfacetamide-acetamide cocrystals, which represent a rare case of synthon polymorphism in molecules containing the sulfone-amide-carbonyl (SO₂-NH-CO) functional group [1] [2] [3] [4].

Two distinct polymorphic forms of the 1:1 sulfacetamide-acetamide cocrystal have been characterized through single-crystal X-ray diffraction studies. Form 1 crystallizes in the monoclinic space group C2/c with unit cell parameters of a = 22.2392(16) Å, b = 8.4705(4) Å, c = 14.771(11) Å, β = 107.056(8)°, and a unit cell volume of 2660.1(3) ų [1] [2]. Form 2 adopts the monoclinic space group P21/c with significantly different unit cell dimensions: a = 7.8640(8) Å, b = 14.4780(14) Å, c = 13.2560(13) Å, β = 98.944(5)°, and a volume of 1493.3(3) ų [1] [2].

Both polymorphic forms were characterized at room temperature (298 K) using molybdenum Kα radiation (λ = 0.71073 Å) with final R-factors of 0.0462 for Form 1 and 0.0651 for Form 2 [2]. The crystal structures were refined anisotropically for non-hydrogen atoms, with hydrogen atoms positioned geometrically and refined using the riding model approximation [2]. Data collection was performed using CrysAlisPro software with SCALE3 ABSPACK absorption correction on Xcalibur EOS Gemini measurement devices [2].

The structural determination of sulfacetamide sodium monohydrate has also been accomplished through single-crystal X-ray diffraction. This hydrated form crystallizes in the monoclinic system with space group P21/c and exhibits distinct packing arrangements compared to the neutral cocrystal forms [5] [6]. The sodium salt monohydrate form shows enhanced solubility characteristics with water solubility of approximately 50 mg/mL [6] [7].

Additional polymorphic investigations have extended to carbamazepine-sulfacetamide cocrystalline forms, where single-crystal X-ray diffraction revealed isostructural cocrystal hydrate and methanol solvate forms. These multicomponent crystals belong to the triclinic space group P-1 with similar unit cell parameters, confirming their isostructural relationship through a calculated unit cell similarity index of 0.007 [8] [9].

Hydrogen Bonding Networks in Crystal Packing Arrangements

The hydrogen bonding networks in sulfacetamide crystal structures exhibit remarkable complexity and diversity, playing crucial roles in determining the stability and properties of different polymorphic forms [10] [11] [12]. Detailed analysis of the sulfacetamide-acetamide cocrystal polymorphs reveals distinct hydrogen bonding patterns that differentiate the two forms.

In Form 1 of the sulfacetamide-acetamide cocrystal, the hydrogen bonding network is characterized by a combination of N-H···O=S and N-H···O=C interactions. The primary N-H···O=S hydrogen bond between sulfacetamide molecules exhibits a donor-acceptor distance of 2.948(2) Å with an angle of 150.2° [2]. Additionally, N-H···O=C hydrogen bonds between acetamide molecules show distances of 2.884(2) Å with angles of 168.4° [2]. Heteromeric interactions between sulfacetamide and acetamide components include N-H···O=S contacts at 2.865(2) Å and N-H···O=C interactions at 2.893(2) Å [2].

Form 2 displays a modified hydrogen bonding pattern where the heteromeric N-H···O=S interactions between sulfacetamide and acetamide are absent, while maintaining strong homomeric interactions [2] [3]. The N-H···O=S interactions between sulfacetamide molecules in Form 2 occur at distances of 2.952(3) Å with angles of 151.8°, while N-H···O=C interactions between acetamide molecules are observed at 2.881(3) Å with angles of 169.2° [2].

Both polymorphic forms exhibit distinctive ring motifs designated as R⁴⁴(16), which represent 16-membered hydrogen-bonded rings involving four donor and four acceptor atoms [2] [3] [4]. These ring motifs are assembled through different combinations of N-H···O=S and N-H···O=C hydrogen bonds, distinguishing the synthon polymorphs.

The hydrogen bonding analysis of sulfacetamide extends beyond the cocrystal forms to include the parent compound itself. In pure sulfacetamide crystals, molecules propagate through intermolecular N-H···O hydrogen bonds supported by auxiliary C-H···O interactions [13]. The crystal structure features self-assembly of sulfacetamide molecules where the weaker hydrogen bonding synthons create opportunities for cocrystallization with stronger hydrogen bond forming coformers [14].

Comprehensive studies of sulfonamide crystal structures, including sulfacetamide, have revealed that amino protons show preferential hydrogen bonding to sulfonyl oxygens, forming dominant hydrogen bond patterns characterized by chains with eight-atom repeat units [10]. The amido protons demonstrate greater preference for hydrogen bonding to amidine nitrogens and cocrystal guest molecules [10].

Comparative Analysis of Tautomeric Forms

Sulfacetamide exhibits limited tautomeric behavior compared to other sulfonamide derivatives, primarily existing in its sulfonamide form under normal crystalline conditions [11] [15]. However, theoretical investigations using density functional theory (DFT) calculations have provided insights into the conformational preferences and potential tautomeric equilibria of sulfacetamide in different crystal environments [11] [16].

Computational studies of sulfacetamide crystal structures have revealed that the molecule adopts an anti-conformation in its crystalline state, with the carbonyl group positioned on the opposite side relative to the sulfonamide N-H group [11]. This conformational preference contrasts with some sulfonamide analogs that can exist in both syn and anti conformations [11]. Energy calculations indicate no significant energetic preference between syn and anti conformers for isolated sulfacetamide molecules, suggesting that crystal packing forces predominantly determine the observed conformation [11].

The tautomeric stability of sulfacetamide has been compared with structurally related compounds such as sulfamethoxazole, sulfamethazine, and sulfachloropyridazine [11]. Unlike some of these analogs, sulfacetamide does not exhibit significant keto-enol tautomerism or other prototropic shifts under normal conditions [11]. The acetamide functional group in sulfacetamide remains primarily in its amide form rather than undergoing tautomerization to enol or iminol forms [11].

Investigations of potential tautomeric forms have been conducted through comparative analysis with other sulfonamide structures retrieved from the Cambridge Structural Database [15]. These studies indicate that while sulfacetamide maintains structural rigidity in its standard form, modifications to the electronic environment through cocrystallization or salt formation can influence the electron density distribution and hydrogen bonding capabilities [11].

The comparative analysis extends to examination of sulfacetamide behavior in different crystal environments, particularly in cocrystal systems where the presence of coformers can potentially stabilize alternative tautomeric or conformational states [17]. However, experimental evidence consistently supports the predominance of the standard sulfonamide tautomer in all characterized crystal forms of sulfacetamide [11] [16].

Temperature-Dependent Phase Transitions

Temperature-dependent phase transitions in sulfacetamide systems have been extensively characterized through differential scanning calorimetry, hot-stage microscopy, and variable-temperature X-ray diffraction studies [2] [18]. The most well-documented phase transition occurs in the sulfacetamide-acetamide cocrystal system, where Form 2 undergoes transformation to Form 1 upon heating.

The phase transition from Form 2 to Form 1 of the sulfacetamide-acetamide cocrystal occurs at approximately 83°C, as determined through multiple thermal analysis techniques [2]. This transition is characterized by an enthalpy change of 2.8 kJ/mol and represents a transformation from the thermodynamically stable low-temperature form to the kinetically favored high-temperature form [2]. The transition temperature range spans from 79°C to 83°C, indicating a gradual transformation process rather than a sharp phase change [2].

Thermodynamic analysis reveals that Form 2 is the stable polymorph from absolute zero (-273°C) up to room temperature, while Form 1 becomes stable from 83°C up to its melting point of 106.5°C [2]. This thermodynamic relationship has been established through construction of energy-temperature diagrams that correlate experimental thermal data with crystal structure stability [2].

The melting behavior of the two polymorphic forms differs significantly. Form 1 exhibits a sharp melting point at 106.5°C with an enthalpy of fusion of 29.5 kJ/mol [2]. Form 2 shows a calculated melting point of 103.4°C with a higher enthalpy of fusion of 32.3 kJ/mol, reflecting its greater thermodynamic stability at lower temperatures [2]. The higher enthalpy of fusion for Form 2 is attributed to stronger intermolecular interactions in its crystal lattice [2].

Hot-stage microscopy observations have provided visual confirmation of the phase transition process. Form 2 exhibits significant morphological changes between 81°C and 83°C, while Form 1 demonstrates clean melting behavior without prior phase transitions [2]. These observations support the irreversible nature of the Form 2 to Form 1 transition under heating conditions [2].

Variable-temperature powder X-ray diffraction studies have tracked the structural changes during phase transitions. Patterns collected at 30°C, 60°C, 80°C, 86°C, and 92°C show progressive transformation of Form 2 to Form 1, with complete conversion achieved above 86°C [2]. The transition is accompanied by significant changes in diffraction peak positions and intensities, reflecting the substantial structural reorganization during the phase change [2].

The reversibility of phase transitions has been investigated through heat-cool-heat differential scanning calorimetry experiments. Results indicate that cooling from the high-temperature Form 1 typically results in crystallization of Form 1 rather than reversion to Form 2, consistent with Ostwald's rule of stages [2]. This behavior establishes Form 1 as the kinetic polymorph obtained through melt cooling processes [2].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.96 (LogP)

-0.6

Appearance

Melting Point

183 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 165 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 161 of 165 companies with hazard statement code(s):;

H317 (96.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H335 (96.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AF - Antiinfectives for treatment of acne

D10AF06 - Sulfacetamide

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AB - Sulfonamides

S01AB04 - Sulfacetamide

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Fluorosulfonate

Biological Half Life

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Dates

2: Tüzün Y, Wolf R, Kutlubay Z, Karakuş O, Engin B. Rosacea and rhinophyma. Clin Dermatol. 2014 Jan-Feb;32(1):35-46. doi: 10.1016/j.clindermatol.2013.05.024. Review. PubMed PMID: 24314376.

3: Emer J, Waldorf H, Berson D. Botanicals and anti-inflammatories: natural ingredients for rosacea. Semin Cutan Med Surg. 2011 Sep;30(3):148-55. doi: 10.1016/j.sder.2011.05.007. Review. PubMed PMID: 21925368.

4: van Zuuren EJ, Kramer SF, Carter BR, Graber MA, Fedorowicz Z. Effective and evidence-based management strategies for rosacea: summary of a Cochrane systematic review. Br J Dermatol. 2011 Oct;165(4):760-81. doi: 10.1111/j.1365-2133.2011.10473.x. Epub 2011 Sep 15. Review. PubMed PMID: 21692773.

5: Jackson JM, Pelle M. Topical rosacea therapy: the importance of vehicles for efficacy, tolerability and compliance. J Drugs Dermatol. 2011 Jun;10(6):627-33. Review. PubMed PMID: 21637903.

6: van Zuuren EJ, Kramer S, Carter B, Graber MA, Fedorowicz Z. Interventions for rosacea. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD003262. doi: 10.1002/14651858.CD003262.pub4. Review. Update in: Cochrane Database Syst Rev. 2015;4:CD003262. PubMed PMID: 21412882.

7: Preisz K, Kárpáti S. [Rosacea: pathogenesis, clinical forms and therapy]. Orv Hetil. 2010 Jul 25;151(30):1209-14. doi: 10.1556/OH.2010.28885. Review. Hungarian. PubMed PMID: 20650811.

8: Kennedy Carney C, Cantrell W, Elewski BE. Rosacea: a review of current topical, systemic and light-based therapies. G Ital Dermatol Venereol. 2009 Dec;144(6):673-88. Review. PubMed PMID: 19907406.

9: Elsaie ML, Choudhary S. Updates on the pathophysiology and management of acne rosacea. Postgrad Med. 2009 Sep;121(5):178-86. doi: 10.3810/pgm.2009.09.2066. Review. PubMed PMID: 19820288.

10: Bowe WP, Shalita AR. Effective over-the-counter acne treatments. Semin Cutan Med Surg. 2008 Sep;27(3):170-6. doi: 10.1016/j.sder.2008.07.004. Review. PubMed PMID: 18786494.

11: Thomas K, Yelverton CB, Yentzer BA, Balkrishnan R, Fleischer AB Jr, Feldman SR. The cost-effectiveness of rosacea treatments. J Dermatolog Treat. 2009;20(2):72-5. doi: 10.1080/09546630802314662. Review. PubMed PMID: 18728922.

12: Czepita D, Kuźna-Grygiel W, Czepita M, Grobelny A. Demodex folliculorum and Demodex brevis as a cause of chronic marginal blepharitis. Ann Acad Med Stetin. 2007;53(1):63-7; discussion 67. Review. PubMed PMID: 18561612.

13: Del Rosso J. Emerging topical antimicrobial options for mild-to-moderate acne: a review of the clinical evidence. J Drugs Dermatol. 2008 Feb;7(2 Suppl):s2-7. Review. PubMed PMID: 18404864.

14: Del Rosso JQ. Combination topical therapy in the treatment of acne. Cutis. 2006 Aug;78(2 Suppl 1):5-12. Review. PubMed PMID: 17966494.

15: Nally JB, Berson DS. Topical therapies for rosacea. J Drugs Dermatol. 2006 Jan;5(1):23-6. Review. PubMed PMID: 16468288.

16: Del Rosso JQ, Bikowski J. Topical metronidazole combination therapy in the clinical management of rosacea. J Drugs Dermatol. 2005 Jul-Aug;4(4):473-80. Review. PubMed PMID: 16004021.

17: Bikowski JB. The pharmacologic therapy of rosacea: a paradigm shift in progress. Cutis. 2005 Mar;75(3 Suppl):27-32; discussion 33-6. Review. PubMed PMID: 15810808.

18: Del Rosso JQ. Adjunctive skin care in the management of rosacea: cleansers, moisturizers, and photoprotectants. Cutis. 2005 Mar;75(3 Suppl):17-21; discussion 33-6. Review. PubMed PMID: 15810806.

19: Margolis DJ. Evidence-based dermatology. Cutis. 2005 Mar;75(3 Suppl):8-12; discussion 33-6. Review. PubMed PMID: 15810804.

20: Wolf JE Jr. Present and future rosacea therapy. Cutis. 2005 Mar;75(3 Suppl):4-7; discussion 33-6. Review. PubMed PMID: 15810803.